molecular formula C10H10ClNO2 B1452351 1-(4-Chlorophenyl)azetidine-3-carboxylic acid CAS No. 1187933-29-4

1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Cat. No.: B1452351
CAS No.: 1187933-29-4
M. Wt: 211.64 g/mol
InChI Key: JZXZRZQJWQECTJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid typically involves the reaction of 1-chloro-4-iodobenzene with an azetidine derivative under specific conditions. One common method includes the use of copper(I) iodide and potassium carbonate in N,N-dimethylformamide (DMF) at 100°C for 8 hours under an inert atmosphere . The reaction mixture is then worked up by dilution with aqueous ammonium chloride, extraction with ethyl acetate, and purification by silica gel column chromatography.

Chemical Reactions Analysis

1-(4-Chlorophenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and bases like potassium carbonate (K2CO3). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)azetidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various biological molecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:

  • 1-Phenylazetidin-3-ol
  • 4-(Azetidin-1-yl)benzoic acid
  • 4-(3-Hydroxyazetidin-1-yl)benzoic acid
  • 4-(Azetidin-1-yl)aniline

These compounds share the azetidine ring structure but differ in their substituents, leading to variations in their chemical properties and reactivity. The presence of the 4-chlorophenyl group in this compound imparts unique characteristics, such as increased lipophilicity and potential biological activity .

Properties

IUPAC Name

1-(4-chlorophenyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXZRZQJWQECTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695791
Record name 1-(4-Chlorophenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-29-4
Record name 1-(4-Chlorophenyl)-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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